molecular formula C17H20N6O3 B6495895 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1013748-82-7

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B6495895
CAS RN: 1013748-82-7
M. Wt: 356.4 g/mol
InChI Key: IPNGNWLLASDOOO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a pyrazole and oxazole ring in its structure . It is part of a class of compounds known as imidazole-containing compounds, which are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazole ring and an oxazole ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the oxazole ring is a five-membered ring with one nitrogen atom and one oxygen atom .

Scientific Research Applications

Anticancer Potential

The compound F2091-0172 has demonstrated promising anticancer activity. Researchers have investigated its effects on cancer cell lines, revealing cytotoxicity comparable to or even surpassing that of the widely used metallodrug cisplatin . Further studies are needed to explore its mechanism of action and potential clinical applications.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and biological activities. Given the broad range of activities exhibited by imidazole-containing compounds, this compound could potentially be developed into a new drug .

properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-5-13-8-16(25)22(9-15(24)19-14-7-12(4)26-21-14)17(18-13)23-11(3)6-10(2)20-23/h6-8H,5,9H2,1-4H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNGNWLLASDOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

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